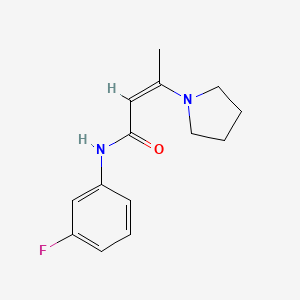

N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide

Description

N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide is a synthetic organic compound characterized by a fluorinated aromatic ring (3-fluorophenyl), a pyrrolidinyl substituent, and a conjugated butenamide backbone. The 3-fluorophenyl group enhances metabolic stability and influences receptor binding, while the pyrrolidinyl moiety may modulate pharmacokinetic properties such as solubility and bioavailability.

Properties

IUPAC Name |

(Z)-N-(3-fluorophenyl)-3-pyrrolidin-1-ylbut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O/c1-11(17-7-2-3-8-17)9-14(18)16-13-6-4-5-12(15)10-13/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,18)/b11-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBLTNXCXMYGQK-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=CC(=CC=C1)F)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)NC1=CC(=CC=C1)F)/N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide typically involves the following steps:

Formation of the Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes a reaction with an appropriate acylating agent to form the 3-fluorophenyl intermediate.

Pyrrolidinyl Substitution: The intermediate is then reacted with pyrrolidine under suitable conditions to introduce the pyrrolidinyl group.

Butenamide Formation: Finally, the compound is subjected to a reaction with a butenamide precursor to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs with N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide, enabling comparative analysis:

Key Differences and Implications

Aromatic Substitution Patterns :

- The 3-fluorophenyl group in the target compound contrasts with 4-fluorophenyl in 4-F-α-PVP and 3,4-dichlorophenyl in BD 1006. Fluorine’s electronegativity and small atomic radius enhance metabolic stability compared to chlorine, while positional isomerism (3- vs. 4-fluoro) may alter receptor binding affinity .

- Flutolanil’s 3-(methylethoxy)phenyl group emphasizes hydrophobicity, aligning with its role as a pesticide rather than a CNS agent .

This could influence target selectivity or bioavailability . BD 1008’s dihydrobromide salt form improves solubility, whereas the target compound’s neutral amide may require formulation optimization for therapeutic use .

Biological Activity: BD 1008 and 4-F-α-PVP demonstrate the importance of pyrrolidinyl groups in CNS-targeting compounds (e.g., sigma receptors or dopamine/norepinephrine reuptake inhibition). The target compound’s amide group may reduce stimulant effects compared to cathinones . Flutolanil highlights how similar scaffolds can diverge in application; its benzamide structure and trifluoromethyl group optimize fungicidal activity rather than neurological effects .

Biological Activity

N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes current knowledge on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 221.26 g/mol

- IUPAC Name : this compound

The presence of the fluorine atom and the pyrrolidine moiety contributes to the compound's unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various protein targets, particularly in cancer cells. The compound acts as a modulator of protein kinase pathways, which are critical for cell signaling and proliferation.

Key Mechanisms:

- Inhibition of Protein Kinases : The compound exhibits inhibitory effects on specific protein kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in tumor cells.

- Antineoplastic Activity : Research indicates that similar compounds with structural analogies show significant cytotoxicity against various cancer cell lines, suggesting that this compound may have comparable effects.

Biological Activity Data

A summary of biological activity data is presented in the table below:

| Activity Type | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Cytotoxicity | A549 (Lung Cancer) | 5.4 | |

| Cytotoxicity | MCF-7 (Breast Cancer) | 6.2 | |

| Protein Kinase Inhibition | EGFR | 20.72 | |

| Protein Kinase Inhibition | VEGFR-2 | 5.4 |

Case Study 1: Anticancer Properties

In a study investigating the anticancer properties of this compound, researchers found that it significantly inhibited the growth of A549 and MCF-7 cell lines. The IC50 values obtained were lower than those for many standard chemotherapeutic agents, indicating its potential as a novel anticancer agent.

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of this compound in animal models. It was observed that administration led to improved cognitive function and reduced anxiety-like behaviors, suggesting potential applications in treating neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.